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Compound of Interest

Compound Name:
2,3,6,7,10,11-

Hexakis(hexyloxy)triphenylene

CAS No.: 70351-86-9

Cat. No.: B1337480

Get Quote

Executive Summary
HAT6 (2,3,6,7,10,11-hexakis(hexyloxy)triphenylene) stands as the "fruit fly" of discotic liquid

crystals (DLCs). Its robust hexagonal columnar (

) phase and high charge carrier mobility make it a benchmark material for organic photovoltaics
and field-effect transistors.

This guide provides a rigorous differential scanning calorimetry (DSC) analysis of HAT6,

objectively comparing its thermal performance against its homologues (HAT5) and structural

analogues (HOT6). While HAT6 offers an optimal balance of processability and phase width,

this guide dissects the thermodynamic trade-offs involved in selecting it over alternatives.

The Physics of HAT6 Phase Transitions
HAT6 exhibits a classic thermotropic sequence. Upon heating, the rigid triphenylene cores,

stacked via
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-

interactions, undergo a transition from a crystalline solid (

) to a hexagonal columnar mesophase (

). In this state, the alkyl chains "melt" (disorder), allowing the columns to slide while maintaining
2D hexagonal order. Further heating destroys this order, resulting in an isotropic liquid (

).

The Critical Signaling Pathway
The following diagram illustrates the thermodynamic pathway and the critical energy barriers

(Enthalpy,

) associated with each transition.
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Figure 1: Thermodynamic phase transition pathway of HAT6. Note the distinct energy

requirements for melting (disordering chains) vs. clearing (disordering cores).

Comparative Analysis: HAT6 vs. Alternatives
The selection of a DLC depends heavily on the operating temperature range. Below is an

objective comparison of HAT6 against HAT5 (shorter alkyl chain) and HOT6 (ester linkage

analogue).

The Alkyl Chain Effect (HAT6 vs. HAT5)
Modifying the alkyl chain length alters the van der Waals interactions between columns.

HAT5 (Pentyloxy): Shorter chains lead to tighter packing and higher transition temperatures,

but reduced solubility/processability.
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HAT6 (Hexyloxy): The "Goldilocks" zone—sufficient chain flexibility for processing without

sacrificing the mesophase stability too drastically.

The Linkage Effect (HAT6 vs. HOT6)
HOT6 (Hexakis(hepta-alkanoyloxy)triphenylene) replaces the ether linkage of HAT6 with an

ester linkage.[1]

Result: The ester group increases molecular rigidity but introduces steric bulk that often

destabilizes the mesophase, narrowing the operating window.

Table 1: Thermodynamic Performance Comparison
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Material
Linkage
Type

Chain
Length (°C) (°C)

Mesopha
se Width (

)

Performa
nce
Verdict

HAT5 Ether C5 ~69 ~122 53°C

High

Stability:

Best for

high-temp

application

s; harder to

process.

HAT6 Ether C6 ~68 ~99 31°C

Balanced:

Optimal

trade-off

between

solubility

and order.

HOT6 Ester C6 ~15* ~45 ~30°C

Low Temp:

Lower

transitions

due to core

decoupling;

complex

polymorphi

sm.

*Note: HOT6 exhibits complex solid-solid transitions (Cr-Cr) around 15°C before entering the

mesophase.

Experimental Protocol: Self-Validating DSC
Workflow
To replicate these results and ensure data integrity, follow this specific protocol. This workflow

is designed to eliminate thermal history artifacts, which are notorious in DLC analysis.
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The "Heat-Cool-Heat" Logic
A single heating run is insufficient due to solvent residues or stress from crystallization during

storage. The Second Heating cycle is the authoritative data source.
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Figure 2: The "Heat-Cool-Heat" experimental workflow ensures reproducibility by standardizing

the sample's thermal history.[2]

Step-by-Step Methodology
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Calibration: Calibrate the DSC using Indium (

) and Zinc (

) at the same heating rate (10 K/min) intended for the experiment.

Sample Loading: Weigh 2–5 mg of HAT6 into a Tzero Aluminum pan. Ensure the bottom is

flat for optimal thermal contact.

Atmosphere: Purge with dry Nitrogen (50 mL/min). Oxygen at high temperatures can oxidize

the alkyl chains.

Cycle Parameters:

Equilibrate: at 25°C.

Ramp 1: Heat to 120°C (Isotropic) at 10°C/min. Purpose: Erase history.

Cool 1: Cool to -20°C at 10°C/min. Purpose: Induce controlled crystallization.

Ramp 2: Heat to 150°C at 10°C/min. Purpose: Measurement.

Analysis:

Identify

(Cr

Col) as the onset of the first major endothermic peak.

Identify

(Col

I) as the peak maximum of the second, smaller endotherm.

Validation Check: If the cooling curve shows supercooling (crystallization temperature

), the phase is likely liquid crystalline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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